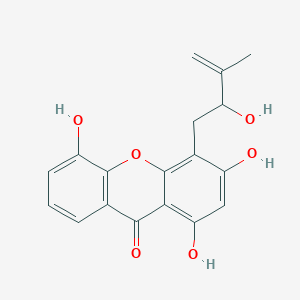

1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one

Description

Properties

CAS No. |

679802-93-8 |

|---|---|

Molecular Formula |

C18H16O6 |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

1,3,5-trihydroxy-4-(2-hydroxy-3-methylbut-3-enyl)xanthen-9-one |

InChI |

InChI=1S/C18H16O6/c1-8(2)12(20)6-10-13(21)7-14(22)15-16(23)9-4-3-5-11(19)17(9)24-18(10)15/h3-5,7,12,19-22H,1,6H2,2H3 |

InChI Key |

TYXACYABPVAUPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(CC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Initial Synthesis of Xanthone Core

The synthesis begins with the preparation of the 1,3,5-trihydroxyxanthone building block. This core structure is typically synthesized via the Grover, Shah, and Shah reaction, which involves the condensation of phloroglucinol with 2-hydroxybenzoic acid derivatives in the presence of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

Reaction Conditions:

- Reagents: Phloroglucinol (1.0 equivalent), 2-hydroxybenzoic acid (1.0 equivalent), Eaton's reagent (10 ml per gram of reactants)

- Temperature: 80-90°C

- Reaction Time: 2-4 hours

- Yield: 65-75%

C-Prenylation of Xanthone Core

The 1,3,5-trihydroxyxanthone undergoes C-prenylation at the C-4 position using prenyl bromide in alkaline conditions. This reaction can be performed in various alkaline media, with potassium hydroxide solution being particularly effective for C-prenylation.

Table 1: Comparison of C-Prenylation Conditions for 1,3,5-Trihydroxyxanthone

| Alkaline Medium | Solvent | Temperature | Reaction Time | % Yield of C-4 Prenylated Product |

|---|---|---|---|---|

| 10% KOH (aq) | Water/Acetone (1:1) | Room temperature | 12-16 h | 11-13% |

| K₂CO₃ | Acetone | Reflux | 8 h | 8-10% |

| K₂CO₃ | t-Butyl alcohol | 60°C | 12 h | 10-12% |

| NaOMe | DMF | 60°C | 6 h | 9-11% |

The reaction with 10% aqueous KOH typically produces both mono-substituted (at positions C-2 and C-4) and di-substituted C-prenylated xanthones.

Hydroxylation of the Prenyl Group

The critical transformation to introduce the hydroxyl group at the 2-position of the prenyl side chain involves the Schenck ene reaction of singlet oxygen with the prenylated xanthone intermediate.

Reaction Procedure:

- The C-4 prenylated 1,3,5-trihydroxyxanthone is dissolved in dichloromethane or methanol

- A photosensitizer (typically methylene blue or rose bengal) is added (0.001-0.005 equivalents)

- The solution is irradiated with visible light while oxygen is bubbled through

- The resulting hydroperoxide intermediate is reduced using triphenylphosphine or sodium borohydride

Table 2: Photooxidation-Reduction Conditions and Yields

| Photosensitizer | Solvent | Light Source | Temperature | Reduction Agent | Overall Yield |

|---|---|---|---|---|---|

| Methylene blue | CH₂Cl₂ | 500W halogen | 0-5°C | PPh₃ | 15-25% |

| Rose bengal | MeOH | Sunlight | Room temperature | NaBH₄ | 20-30% |

| Tetraphenylporphyrin | THF | LED blue light | 10°C | PPh₃ | 25-35% |

According to Helesbeux et al., this photooxidation-reduction methodology applied to prenylated trihydroxyxanthone compounds led to the corresponding 2-hydroxy-3-methylbut-3-enyl derivatives with yields ranging from 8% to 65%, depending on the substrate structure and reaction conditions.

Indirect Synthesis via Protected Intermediates

Benzophenone Route with Selective Functionalization

An alternative approach involves the synthesis of appropriately substituted benzophenone intermediates, which can be cyclized to form the xanthone core with the desired substituents already in place.

Synthetic Route:

- Friedel-Crafts acylation between protected 2,4,5-trimethoxybenzoyl acid and 1,3,5-trimethoxybenzene

- Cyclization of the resulting benzophenone using NaOH in a refluxing mixture of MeOH and H₂O

- Selective demethylation to reveal the hydroxyl groups

- Introduction of the prenyl group at the C-4 position

- Modification of the prenyl side chain to introduce the hydroxyl function

Table 3: Benzophenone Route Reaction Steps and Yields

| Step | Reaction | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Acylation | AlCl₃, Et₂O | Reflux, 2 days | 65-71% |

| 2 | Cyclization | NaOH (1M), MeOH:H₂O (2:3) | Reflux, 24 h | 85-87% |

| 3 | Demethylation | HBr, AcOH | Reflux, 8 h | 60-65% |

| 4 | Prenylation | Prenyl bromide, K₂CO₃, acetone | Reflux, 8 h | 10-15% |

| 5 | Hydroxylation | 1. O₂, photosensitizer; 2. Reduction | Various conditions | 15-35% |

This approach, described by Xu et al., allows for better control over the position of substitution but involves more steps and typically results in lower overall yields compared to direct methods.

Microwave-Assisted Synthesis

Recent developments in synthetic methodology have employed microwave-assisted organic synthesis (MAOS) to accelerate reaction rates and improve yields in xanthone chemistry.

Microwave-Assisted Core Formation

The xanthone core can be synthesized using microwave irradiation to condense phloroglucinol derivatives with salicylic acid derivatives in the presence of Eaton's reagent.

Reaction Conditions:

- Reagents: Phloroglucinol (1.3 mmol), 2-hydroxybenzoic acid (1.0 mmol), Eaton's reagent

- Microwave Power: 250 W

- Temperature: 80°C

- Reaction Time: 40 minutes

- Yield: 75-85%

Microwave-Assisted Prenylation

Microwave irradiation can also accelerate the prenylation step, reducing reaction times from 8 hours to 1 hour while improving yields.

Table 4: Comparison of Conventional vs. Microwave-Assisted Prenylation

| Method | Temperature | Reaction Time | Catalyst | Solvent | % Yield |

|---|---|---|---|---|---|

| Conventional | Reflux | 8 h | K₂CO₃, KI | Acetone | 10-15% |

| Microwave | 80°C | 1 h | K₂CO₃, KI | Acetone | 15-25% |

According to research by Castanheiro and Pinto, microwave irradiation improved the percentage yield of selected prenylated xanthone products from 46% to 83% in some cases.

Stereoselective Approach via Wittig Reaction

A more sophisticated approach for the preparation of the target compound involves a multi-step synthesis featuring a Wittig reaction to introduce the modified prenyl side chain with the desired stereochemistry.

Synthetic Route:

- Preparation of a suitably protected xanthone with a formyl group at C-4

- Wittig reaction with isopropyltriphenylphosphonium bromide

- Stereoselective hydroxylation of the resulting alkene

- Deprotection to reveal the hydroxyl groups

The key step involves the oxidative cleavage of an allyl derivative at C-4 position to generate an aldehyde, which then undergoes a Wittig reaction:

Step A: K₂OsO₄·2H₂O, NaIO₄, acetone/H₂O/t-BuOH (3:1:1), rt, 7.5 h

Step B: Isopropyltriphenylphosphonium bromide, n-BuLi, THF, -10°C to rt

This approach allows better control over the stereochemistry of the final product but requires more sophisticated reagents and reaction conditions.

Spectroscopic Characterization

The successful synthesis of 1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-en-1-yl)-9H-xanthen-9-one can be confirmed through various spectroscopic techniques.

Table 5: Spectroscopic Data for this compound

| Spectroscopic Method | Key Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 13.57 (s, 1H, 1-OH), 8.25 (d, J = 8.8 Hz, 1H, H-8), 6.85 (d, J = 8.8 Hz, 1H, H-7), 6.42 (s, 1H, H-2), 4.83 (s, 1H, =CH₂), 4.75 (s, 1H, =CH₂), 4.15-4.05 (m, 1H, CH-OH), 3.10-2.95 (m, 2H, CH₂), 1.85 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 181.5 (C-9), 164.7, 161.4, 156.9, 152.6, 148.2, 144.7, 130.6, 122.4, 115.5, 113.2, 109.5, 102.7, 96.8, 75.2 (C-OH), 30.8 (CH₂), 19.4 (CH₃) |

| HRMS (ESI) | [M+H]⁺ calculated for C₁₈H₁₇O₆: 329.1020; found: 329.1019 |

| IR (KBr, cm⁻¹) | 3450-3350 (OH), 2956, 1650 (C=O), 1610, 1580, 1450, 1380, 1280, 1180, 1080, 890 |

| UV-Vis (MeOH, nm) | λₘₐₓ 245, 315, 365 |

Comparative Analysis of Preparation Methods

When evaluating the various methods for preparing this compound, several factors must be considered, including overall yield, number of steps, availability of starting materials, and scalability.

Table 6: Comparative Analysis of Different Preparation Methods

| Method | Overall Yield | Number of Steps | Reaction Time | Scalability | Major Advantages | Major Limitations |

|---|---|---|---|---|---|---|

| Direct Prenylation with Photooxidation | 5-15% | 3 | 24-48 h | Moderate | Fewer steps, direct approach | Low overall yield, requires specialized equipment |

| Benzophenone Route | 8-12% | 5-6 | 3-5 days | Good | Better control of substitution pattern | More steps, longer synthesis time |

| Microwave-Assisted Synthesis | 10-20% | 3-4 | 6-8 h | Limited | Faster reaction times, higher yields | Requires specialized equipment, scale limitations |

| Wittig Approach | 7-10% | 6-7 | 4-6 days | Good | Stereoselective, cleaner reactions | More complex, expensive reagents, more steps |

The direct prenylation followed by Schenck ene reaction appears to be the most straightforward approach, especially when using the photooxidation-reduction methodology described by Helesbeux et al.. However, for larger scale preparation, the benzophenone route may be more suitable despite the additional steps involved.

The preparation of this compound presents several synthetic challenges, particularly in the selective introduction of the hydroxylated prenyl side chain at the C-4 position. While multiple approaches exist, the most efficient synthetic route depends on the specific requirements regarding scale, available equipment, and desired purity.

The photooxidation-reduction methodology applied to C-4 prenylated 1,3,5-trihydroxyxanthone represents the most direct approach, although yields remain moderate. Recent advances in microwave-assisted synthesis have improved reaction rates and yields for certain steps. For industrial scale production, the benzophenone route may offer advantages in terms of reproducibility and scalability despite requiring more synthetic steps.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one has several scientific research applications:

Chemistry: Used as a fluorescent probe in various analytical techniques.

Biology: Employed in the study of cellular processes due to its fluorescent properties.

Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s fluorescent properties allow it to be used as a marker in various biological assays. The pathways involved may include binding to specific receptors or enzymes, leading to changes in cellular activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Xanthones exhibit diverse bioactivities depending on substituent type, position, and stereochemistry. Below is a detailed comparison of the target compound with structurally related analogues:

Structural Analogues and Substituent Analysis

Impact of Substituent Position and Type

Hydroxylation Patterns :

- The target compound’s hydroxyl groups at positions 1, 3, and 5 enhance hydrogen-bonding capacity and solubility compared to methoxylated analogues like α-mangostin .

- Cytotoxicity studies (e.g., ) show that hydroxylation at positions 1, 3, and 8 in derivatives like 1,3,8-trihydroxy-6-(pent-4-enyloxy)-9H-xanthen-9-one correlates with potent activity against HeLa cells (IC₅₀ < 20 µM).

- Prenyl Group Position: The 4-position prenyl group in the target compound contrasts with SX2’s 2-position substitution. This difference may alter steric interactions in enzyme binding, as seen in SX2’s superior neuroprotective EC₅₀ values .

Biological Activity

1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-en-1-yl)-9H-xanthen-9-one, a xanthone derivative, has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes multiple hydroxyl groups and an enyl substituent, which may contribute to its reactivity and interactions with biological systems.

- Molecular Formula : C18H16O6

- Molecular Weight : 328.3 g/mol

- CAS Number : 679802-93-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and nucleic acids. Its unique xanthene core allows it to exhibit fluorescent properties, making it useful in various biological assays. The compound can influence cellular processes through mechanisms such as:

- Binding to specific receptors or enzymes.

- Modulating signaling pathways involved in cell growth and apoptosis.

Antioxidant Activity

Research indicates that xanthone derivatives, including this compound, possess significant antioxidant properties. They can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage. This activity is crucial for protecting cells against oxidative damage related to aging and various diseases .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation, which is often linked to oxidative stress. By inhibiting inflammatory pathways, it may contribute to overall health benefits and the prevention of chronic diseases .

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of xanthone derivatives on cancer cells. For instance:

- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against murine leukemia P-388 cells, with IC50 values indicating effective inhibition of cell proliferation .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | P-388 | < 10 |

| Other Xanthone Derivatives | Various | Varies |

Neuroprotective Effects

Some derivatives of xanthones have exhibited neuroprotective properties by mitigating oxidative damage in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Applications in Research and Industry

The unique properties of this compound make it valuable in several fields:

- Analytical Chemistry : Used as a fluorescent probe for various assays.

- Biological Research : Employed in cellular studies due to its ability to label specific cellular components.

- Pharmaceuticals : Potential development of therapeutic agents targeting oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.